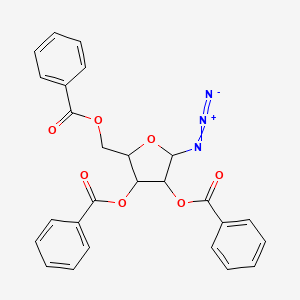
Fructose-1,6-diphosphate magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fructose-1,6-diphosphate magnesium salt can be synthesized through enzymatic processes. One method involves the enzymatic conversion of adenosine 5’-diphosphate to adenosine 5’-triphosphate using an acetate kinase-containing microorganism, followed by the conversion of a substrate capable of being converted to glucose or fructose to fructose-1,6-diphosphate . The magnesium salt form can be obtained by reacting fructose-1,6-diphosphate with a magnesium-containing compound .
Industrial Production Methods
Industrial production of fructose-1,6-diphosphate typically involves yeast-mediated phosphorylation. This process uses yeast and a nutrient mixture containing glucose and inorganic phosphoric acid. The yeast is pre-treated to increase cell wall permeability, allowing for the synthesis of fructose-1,6-diphosphate through fermentation .
Chemical Reactions Analysis
Types of Reactions
Fructose-1,6-diphosphate magnesium salt undergoes various biochemical reactions, primarily within the glycolytic pathway. It is involved in oxidation-reduction reactions and can be split into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate by the enzyme aldolase .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include enzymes such as aldolase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase . These reactions typically occur under physiological conditions, such as neutral pH and body temperature.
Major Products Formed
The major products formed from the reactions of this compound include dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, which are further metabolized in the glycolytic pathway .
Scientific Research Applications
Fructose-1,6-diphosphate magnesium salt has a wide range of scientific research applications:
Mechanism of Action
Fructose-1,6-diphosphate magnesium salt exerts its effects through several mechanisms:
Comparison with Similar Compounds
Fructose-1,6-diphosphate magnesium salt can be compared with other similar compounds such as:
Fructose-1,6-diphosphate calcium salt: Similar in structure but contains calcium instead of magnesium.
Fructose-1,6-diphosphate trisodium salt: Another derivative used in biochemical studies, particularly in the synthesis of nanostructures.
This compound is unique due to its specific interactions with magnesium ions, which can influence its biochemical properties and applications.
Properties
Molecular Formula |
C6H12MgO12P2 |
|---|---|
Molecular Weight |
362.41 g/mol |
IUPAC Name |
magnesium;[(2R,3R,5S)-3,4,5-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H14O12P2.Mg/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);/q;+2/p-2/t3-,4+,5?,6+;/m1./s1 |
InChI Key |
NKZNNLMUFZCZLJ-ZHVXJHSSSA-L |
Isomeric SMILES |
C([C@@H]1[C@@H](C([C@@](O1)(COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Mg+2] |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid](/img/structure/B13392755.png)

![Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13392765.png)

![2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13392772.png)


![4-[4-[4-[4-(Dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate](/img/structure/B13392782.png)


![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13392794.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid](/img/structure/B13392817.png)

